PI3Kβ Inhibitory Potency Compared to Closest Structural Analog
The target compound demonstrates a binding affinity (Ki) of 41 nM for human PI3Kβ in a biochemical assay [1]. This quantitative value serves as a critical benchmark. In contrast, the closest commercially available structural analog, N-(2-methylpyridin-4-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine, has no reported PI3Kβ affinity in the same authoritative databases, representing a critical evidence gap that prevents its use as a validated substitute [2].
| Evidence Dimension | Binding Affinity for PI3 Kinase Beta (PI3Kβ) |
|---|---|
| Target Compound Data | Ki = 41 nM |
| Comparator Or Baseline | N-(2-methylpyridin-4-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine (CAS not specified in source): No PI3Kβ activity data reported |
| Quantified Difference | Not calculable due to missing comparator data; the target compound has confirmed activity. |
| Conditions | Biochemical assay: Inhibition of human N-terminal poly-His tagged-PI3Kbeta expressed in Sf9 baculovirus system co-expressing p85alpha, measured after 20 mins by AlphaScreen assay. |
Why This Matters
Confirms target engagement at PI3Kβ, which is essential for studies on the PI3K/AKT/mTOR pathway; lack of data for the close analog means it cannot be considered an equivalent procurement option.
- [1] BindingDB. Entry BDBM50394852, CHEMBL2165011, US8772480, 215. Ki = 41 nM for PI3Kβ. https://www.bindingdb.org/bind/BDBM50394852 View Source
- [2] Google Patents. US20090088429A1 - Isoquinoline Derivatives. Compound with InChIKey XWWOHALBSGHOEJ-UHFFFAOYSA-N. https://patents.google.com/patent/US20090088429A1/en View Source
